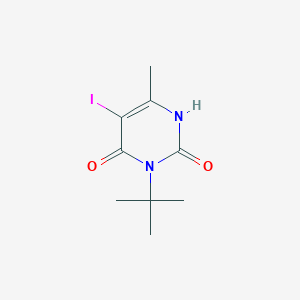![molecular formula C13H16ClNOS B5341703 4-[(4-chlorophenyl)carbonothioyl]-2,6-dimethylmorpholine](/img/structure/B5341703.png)
4-[(4-chlorophenyl)carbonothioyl]-2,6-dimethylmorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-chlorophenyl)carbonothioyl]-2,6-dimethylmorpholine, commonly known as CMCT, is a chemical compound that has been extensively studied for its scientific research applications. It is a member of the thioamide family and has been used in a variety of research studies due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of CMCT involves the covalent modification of cysteine residues in proteins. The thioamide group of CMCT reacts with the thiol group of cysteine residues, forming a stable adduct that can be detected by various analytical techniques.
Biochemical and Physiological Effects:
CMCT has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as chymotrypsin and trypsin, by modifying the active site cysteine residue. It has also been shown to induce protein misfolding and aggregation, which can have deleterious effects on cellular function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using CMCT in lab experiments is its high reactivity towards cysteine residues, which allows for the specific labeling of these residues in proteins. However, one limitation is that the covalent modification of cysteine residues can alter the structure and function of the protein being studied, which may limit the interpretation of the results.
Direcciones Futuras
There are several future directions for the use of CMCT in scientific research. One area of interest is the development of new methods for the selective labeling of cysteine residues in proteins. Another area of interest is the investigation of the effects of CMCT on protein aggregation and misfolding, which may have implications for the development of therapies for neurodegenerative diseases. Additionally, the use of CMCT in drug discovery and the development of new therapeutics is an area of active research.
Métodos De Síntesis
The synthesis of CMCT involves the reaction of 4-chlorobenzenethiol with 2,6-dimethylmorpholine-4-carbonyl chloride in the presence of a base such as triethylamine. The reaction yields a white crystalline solid that is purified by recrystallization.
Aplicaciones Científicas De Investigación
CMCT has been used in a variety of scientific research applications, including studies on protein-protein interactions, enzyme activity, and drug discovery. It has been shown to be a useful tool in the study of protein folding and unfolding, as well as the investigation of protein-ligand interactions.
Propiedades
IUPAC Name |
(4-chlorophenyl)-(2,6-dimethylmorpholin-4-yl)methanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNOS/c1-9-7-15(8-10(2)16-9)13(17)11-3-5-12(14)6-4-11/h3-6,9-10H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBLPEGHGZVNAQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=S)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-acetyl-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5341635.png)

![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl}-2-methoxy-6-methylbenzamide](/img/structure/B5341657.png)
![2-(1H-benzimidazol-2-yl)-3-[4-(dimethylamino)phenyl]-1-phenyl-2-propen-1-one](/img/structure/B5341661.png)
![N-[(2-benzyl-1,3-thiazol-4-yl)methyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5341667.png)
![[2-(2-benzylphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5341674.png)
![2-{1-[(2-ethyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-3-pyrrolidinyl}benzoic acid](/img/structure/B5341679.png)



![2-(methylthio)-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5341691.png)
![2-[1-(3,5-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-isopropylacetamide](/img/structure/B5341699.png)

![3-(4-methoxyphenyl)-2,5-dimethyl-6-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5341726.png)